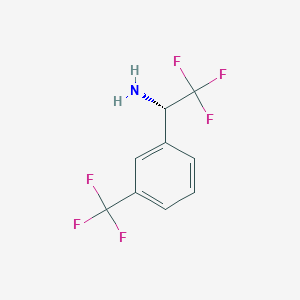(S)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine
CAS No.: 1213368-14-9
Cat. No.: VC8393988
Molecular Formula: C9H7F6N
Molecular Weight: 243.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1213368-14-9 |
|---|---|
| Molecular Formula | C9H7F6N |
| Molecular Weight | 243.15 g/mol |
| IUPAC Name | (1S)-2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C9H7F6N/c10-8(11,12)6-3-1-2-5(4-6)7(16)9(13,14)15/h1-4,7H,16H2/t7-/m0/s1 |
| Standard InChI Key | TYGZOSNZKNDNRT-ZETCQYMHSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)[C@@H](C(F)(F)F)N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular structure of (S)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine comprises a chiral ethanamine core substituted with two trifluoromethyl groups: one on the ethyl carbon and another at the meta position of the phenyl ring. The (S)-configuration at the chiral center is critical for its stereoselective interactions in biological systems. The structural formula is represented as:
Chemical Formula:
Molecular Weight: 243.15 g/mol (free base) , 279.61 g/mol (hydrochloride salt)
The trifluoromethyl groups induce strong electron-withdrawing effects, polarizing the molecule and influencing its reactivity.
Enantiomeric Forms
The compound exists as enantiomers due to its chiral center. The (R)-enantiomer, documented as a hydrochloride salt (CAS 1391469-75-2), shares identical physical properties but differs in optical activity and biological activity .
Table 1: Comparative Properties of (S)- and (R)-Enantiomers
| Property | (S)-Enantiomer (Free Base) | (R)-Enantiomer (Hydrochloride) |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 243.15 | 279.61 |
| PubChem CID | N/A | 74889966 |
| Optical Rotation | Not reported | : Unspecified |
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (S)-2,2,2-trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine typically involves asymmetric catalysis or chiral resolution to achieve the desired (S)-configuration. Key steps include:
-
Friedel-Crafts Acylation: Introduction of the trifluoromethyl group to the phenyl ring using trifluoroacetic anhydride.
-
Reductive Amination: Reaction of the trifluoromethylated ketone with ammonia or a chiral amine precursor under hydrogenation conditions.
-
Chiral Separation: Use of chiral stationary phases in chromatography or enzymatic resolution to isolate the (S)-enantiomer .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Friedel-Crafts | , , 0°C | 65–70 | >90 |
| Reductive Amination | , , , 50°C | 80–85 | >95 |
| Chiral Resolution | Chiral HPLC (Cellulose-based column) | 40–50 | >99 |
Optimization Challenges
Achieving high enantiomeric excess (ee) requires precise control of reaction parameters. Solvent choice (e.g., acetonitrile vs. dimethylformamide) and catalyst loading significantly impact selectivity. The hydrochloride salt form, commonly used for stability, is obtained via treatment with hydrochloric acid .
Reactivity and Functionalization
Nucleophilic Substitution
The primary amine group participates in nucleophilic reactions, such as:
-
Acylation: Formation of amides with acyl chlorides.
-
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.
The trifluoromethyl groups stabilize transition states, enabling reactions under milder conditions compared to non-fluorinated analogs.
Applications in Medicinal Chemistry
Drug Candidates
The compound’s fluorine atoms enhance pharmacokinetic properties by:
-
Increasing lipophilicity, improving blood-brain barrier penetration.
-
Blocking metabolic hotspots, extending half-life.
It serves as a key intermediate in protease inhibitors and kinase-targeted therapies.
Materials Science
In polymer chemistry, the trifluoromethyl groups contribute to:
-
Thermal Stability: Degradation temperatures exceeding 300°C.
-
Chemical Resistance: Inertness to acids and bases.
Comparative Analysis with Structural Isomers
Table 3: 3- vs. 4-(Trifluoromethyl) Substitution Effects
The meta-substitution in the (S)-enantiomer creates greater steric hindrance, affecting binding kinetics in biological targets compared to the para-isomer .
Future Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective protocols to improve ee and yield.
-
Pharmacological Studies: Evaluating in vivo efficacy and toxicity profiles.
-
Material Applications: Exploring use in fluorinated polymers for electronics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume